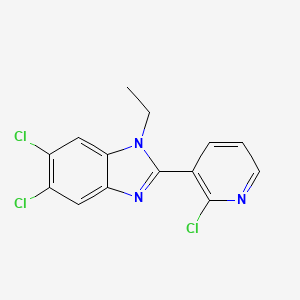

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole

Descripción

Propiedades

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-ethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3N3/c1-2-20-12-7-10(16)9(15)6-11(12)19-14(20)8-4-3-5-18-13(8)17/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZIGXJWEGUJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Chlorination: The benzimidazole core is then chlorinated at positions 5 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Pyridine Ring: The chlorinated benzimidazole is reacted with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the pyridine ring.

Reduction: Reduction reactions may target the chlorine atoms, leading to dechlorination.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.

Reduction: Dechlorinated benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antiparasitic and antifungal activities.

Medicine: Investigated for its potential anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparación Con Compuestos Similares

Key Observations:

Substitution at Position 1: The ethyl group in the target compound contrasts with the ribofuranosyl group in maribavir, which is critical for its antiviral activity . Allyl or benzyl substituents (e.g., 1-allyl or 1-(3-Cl-benzyl)) may alter metabolic stability or membrane permeability .

Pyridinyl vs. Aromatic Substituents :

- The 2-chloro-3-pyridinyl group in the target compound likely enhances π-π stacking interactions in biological systems compared to phenyl or fluorophenyl groups in phthalimide derivatives .

Chlorine Substitutions :

- Dichloro substitutions at 5,6 positions are conserved across analogs, contributing to electron-deficient aromatic systems that may improve target binding .

Structural and Electronic Comparisons

- Crystallographic Data: Phthalimide derivatives (e.g., 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione) exhibit planar geometries with intermolecular hydrogen bonding, enhancing stability . Benzimidazole analogs likely adopt similar conformations but with increased flexibility due to the non-fused ring system.

Actividad Biológica

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential therapeutic effects. This article synthesizes existing research findings, case studies, and data regarding its biological activities, particularly focusing on its antiproliferative, antibacterial, and antifungal properties.

- Molecular Formula : C15H10Cl3N3

- CAS Number : 337920-67-9

- Molar Mass : 338.62 g/mol

Antiproliferative Activity

Research indicates that benzimidazole derivatives, including 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole, exhibit notable antiproliferative effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of related compounds, revealing that modifications to the benzimidazole core can enhance cytotoxicity.

Key Findings:

- Activity Against Cancer Cell Lines :

- Mechanism of Action :

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties.

Antibacterial Activity:

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentration (MIC) values were found to be as low as 4 μg/mL for certain strains .

Antifungal Activity:

The antifungal efficacy was assessed against common pathogens like Candida albicans and Aspergillus niger, yielding MIC values around 64 μg/mL . This suggests moderate antifungal properties that could be further explored for therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological activities of benzimidazole derivatives similar to 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole.

Q & A

Q. What are the optimal synthetic routes for 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with 2-chloro-3-pyridinecarboxaldehyde in the presence of ethyl iodide under acidic conditions. Key parameters include:

- Temperature : 80–100°C

- Solvent : Ethanol/DMF (3:1 v/v)

- Catalyst : p-Toluenesulfonic acid (10 mol%)

Yields typically range from 45–65%, with purity confirmed via HPLC (>95%) .

Alternative Route : Na₂S₂O₄-mediated reduction of nitro intermediates followed by ethylation under anhydrous conditions achieves higher purity (≥98%) but requires strict control of moisture .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 8.52 ppm for pyridyl-H, δ 7.89 ppm for benzimidazole-H5) and ethyl group signals (δ 4.32 ppm, q, J=7.2 Hz) .

- X-ray Diffraction : Resolve the crystal structure to confirm bond angles and packing motifs. Crystallographic data (e.g., space group P2₁/c, Z=4) reveal planarity of the benzimidazole core and dihedral angles between aromatic rings .

- UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ≈ 270 nm) to assess electronic conjugation .

Q. What solvent systems and purification methods are recommended for isolating this compound?

- Methodological Answer :

- Solubility : Dissolve in hot DMSO or DMF, then precipitate using ice-cold water.

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:3) for baseline separation of regioisomers .

- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can quantum chemical calculations predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Workflow :

Perform DFT calculations (B3LYP/6-31G(d)) to model transition states and calculate activation energies.

Compare with experimental kinetic data (e.g., rate constants measured via HPLC at 254 nm).

- Case Study : Discrepancies >15% between theoretical and observed activation parameters suggest unaccounted solvent effects (e.g., DMSO polarity) or competing mechanisms .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Contradiction Example : Discrepancies in ¹H NMR integration ratios may arise from dynamic proton exchange.

- Resolution :

Variable-temperature NMR (VT-NMR) from 25°C to 80°C to observe coalescence.

2D-COSY and NOESY to confirm through-space couplings (e.g., between ethyl and pyridyl groups) .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What experimental designs optimize catalytic efficiency in benzimidazole functionalization?

- Methodological Answer :

- Design Framework : Apply factorial design (e.g., 2³ full factorial) to test variables:

| Variable | Low Level | High Level |

|---|---|---|

| Catalyst loading | 5 mol% | 15 mol% |

| Temperature | 70°C | 110°C |

| Reaction time | 6 h | 18 h |

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 12 mol% catalyst, 90°C, 12 h) for maximum yield (82%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.